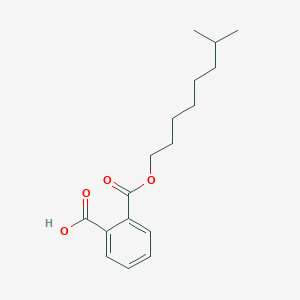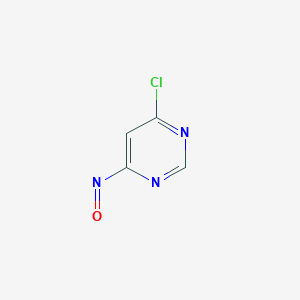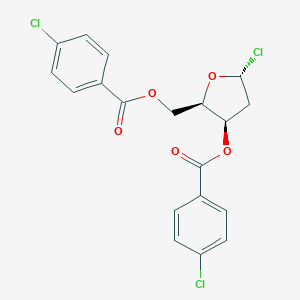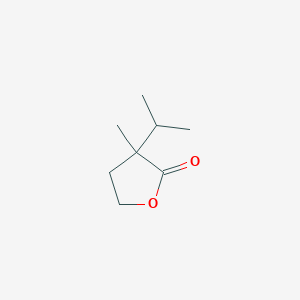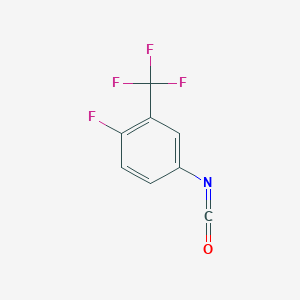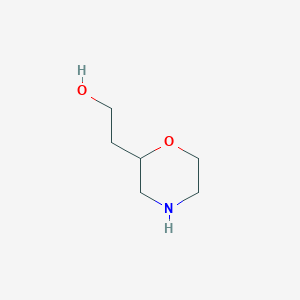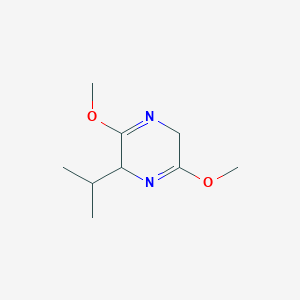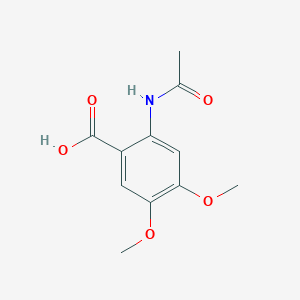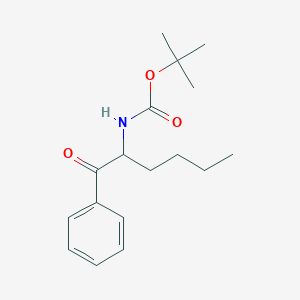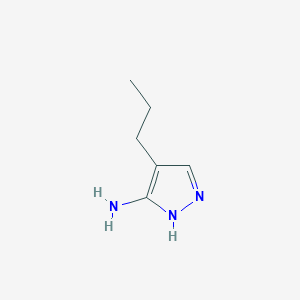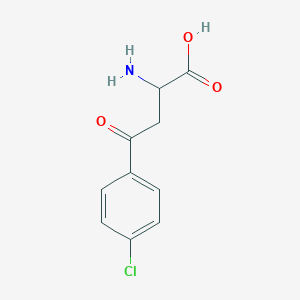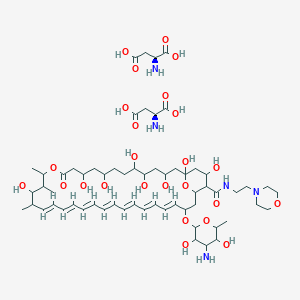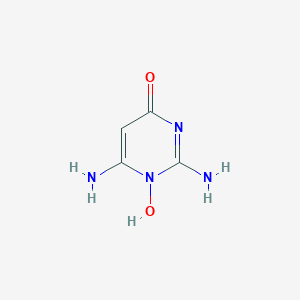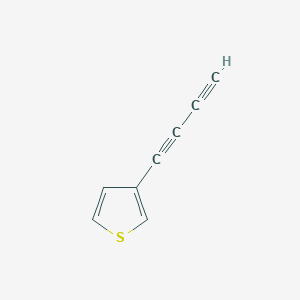
3-(1,3-Butadiynyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Butadiynyl)thiophene, also known as 3BDT, is a conjugated molecule that has gained significant attention in the scientific community due to its unique electronic properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Butadiynyl)thiophene in various applications is attributed to its unique electronic properties, which arise from its conjugated structure. In FETs and OPVs, 3-(1,3-Butadiynyl)thiophene acts as a semiconducting material, where the flow of charge carriers is controlled by the application of a gate voltage. In OLEDs and DSSCs, 3-(1,3-Butadiynyl)thiophene acts as a light-emitting or photosensitizing material, where the absorption of light results in the emission of photons or the generation of electron-hole pairs, respectively. In sensing, 3-(1,3-Butadiynyl)thiophene acts as a fluorescent or conductive material, where the binding of analytes to the surface of 3-(1,3-Butadiynyl)thiophene results in a change in its optical or electrical properties.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 3-(1,3-Butadiynyl)thiophene, as it is primarily used in lab experiments. However, some studies have reported that 3-(1,3-Butadiynyl)thiophene exhibits low toxicity and biocompatibility, making it a promising material for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(1,3-Butadiynyl)thiophene in lab experiments include its ease of synthesis, high purity, and unique electronic properties. However, the limitations of using 3-(1,3-Butadiynyl)thiophene in lab experiments include its sensitivity to air and moisture, which can affect its stability and performance.
Direcciones Futuras
There are several future directions for the research and development of 3-(1,3-Butadiynyl)thiophene. One direction is to explore its potential applications in biomedical imaging and therapy, as its low toxicity and biocompatibility make it a promising material for these applications. Another direction is to improve its stability and performance by developing new synthesis methods and modifying its molecular structure. Additionally, the development of new sensing platforms based on 3-(1,3-Butadiynyl)thiophene could lead to the detection of a wide range of analytes with high sensitivity and selectivity.
Métodos De Síntesis
The synthesis method of 3-(1,3-Butadiynyl)thiophene involves the reaction of 3-bromo-2,5-dimethylthiophene with butadiyne in the presence of a palladium catalyst. The reaction proceeds through a Sonogashira coupling reaction, which results in the formation of 3-(1,3-Butadiynyl)thiophene. The purity of the synthesized 3-(1,3-Butadiynyl)thiophene can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-(1,3-Butadiynyl)thiophene has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and sensing. In organic electronics, 3-(1,3-Butadiynyl)thiophene has been used as a building block for the fabrication of field-effect transistors (FETs) and organic photovoltaic cells (OPVs). In optoelectronics, 3-(1,3-Butadiynyl)thiophene has been used as a light-emitting material in organic light-emitting diodes (OLEDs) and as a photosensitizer in dye-sensitized solar cells (DSSCs). In sensing, 3-(1,3-Butadiynyl)thiophene has been used as a fluorescent probe for the detection of metal ions and as a chemiresistor for the detection of volatile organic compounds (VOCs).
Propiedades
Número CAS |
131292-31-4 |
|---|---|
Nombre del producto |
3-(1,3-Butadiynyl)thiophene |
Fórmula molecular |
C8H4S |
Peso molecular |
132.18 g/mol |
Nombre IUPAC |
3-buta-1,3-diynylthiophene |
InChI |
InChI=1S/C8H4S/c1-2-3-4-8-5-6-9-7-8/h1,5-7H |
Clave InChI |
ZSNDXIHYDMAFAE-UHFFFAOYSA-N |
SMILES |
C#CC#CC1=CSC=C1 |
SMILES canónico |
C#CC#CC1=CSC=C1 |
Sinónimos |
Thiophene, 3-(1,3-butadiynyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



